Hemanthamine

colorectal cancer cytotoxicity selectivity index

Haemanthamine is the preferred α-crinane alkaloid for colorectal cancer research: 19.7-fold normal/cancer IC50 ratio vs. only 3.5-fold for haemanthidine. Highest anti-DENV potency (EC50 337 nM) among Amaryllidaceae alkaloids. Superior G2/M arrest (63.2% vs. 38.1%) in p53-negative leukemia. Broad-spectrum activity across 17 cell lines. Best for in vitro discovery & MoA studies; note in vivo limitations. Procure ≥98% purity, store at -20°C.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 1472-76-0
Cat. No. B072866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemanthamine
CAS1472-76-0
Synonymshaemanthamine
hemanthamine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCOC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
InChIInChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1
InChIKeyYGPRSGKVLATIHT-BEMMVCDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haemanthamine (CAS 1472-76-0) Procurement Guide: Crinane-Type Amaryllidaceae Alkaloid for Anticancer and Antiviral Research


Haemanthamine (CAS 1472-76-0) is a crinane-type (α-crinane skeleton) Amaryllidaceae alkaloid isolated from plant species including Zephyranthes robusta, Pancratium maritimum, and Cyrtanthus elatus [1]. Its molecular formula is C₁₇H₁₉NO₄, and its mechanism of action involves binding to the A-site cleft on the large ribosomal subunit, inhibiting protein biosynthesis during the translation elongation phase and triggering nucleolar stress leading to p53 stabilization [2].

Why Haemanthamine Cannot Be Substituted with Lycorine or Haemanthidine in Oncology and Antiviral Research


Although lycorine and haemanthidine belong to the same Amaryllidaceae alkaloid family and share overlapping anticancer activities, haemanthamine exhibits distinct structural and functional differentiation that precludes direct substitution. Haemanthamine is an α-crinane alkaloid with a 5,10b-ethanophenanthridine skeleton, while lycorine possesses a pyrrolo[de]phenanthridine skeleton—a structural divergence that translates to different ribosome binding modes, distinct cell cycle effects, and non-overlapping therapeutic indices across cancer cell lines [1]. Even between closely related α-crinane alkaloids haemanthamine and haemanthidine, substitution is not equivalent: haemanthamine demonstrates superior selectivity (higher normal/cancer cell IC₅₀ ratio) and distinct cell cycle perturbation kinetics compared to haemanthidine [2].

Haemanthamine (CAS 1472-76-0): Head-to-Head Quantitative Differentiation vs. Lycorine and Haemanthidine


Haemanthamine vs. Lycorine and Haemanthidine: Differential Cytotoxicity and Selectivity in Colorectal Adenocarcinoma

Haemanthamine demonstrates superior selectivity between cancer and normal intestinal cells compared to haemanthidine in colorectal adenocarcinoma models. Against p53-mutated Caco-2 cells, haemanthamine exhibits IC₅₀ of 0.99 ± 0.14 µM, compared to haemanthidine IC₅₀ of 3.29 ± 0.91 µM—representing a 3.3-fold higher potency for haemanthamine. Critically, haemanthamine achieves approximately 20-fold higher IC₅₀ values against normal intestinal epithelial cells (FHs-74 Int: 19.47 ± 8.86 µM) compared to Caco-2 and HT-29 cancer cells [1][2].

colorectal cancer cytotoxicity selectivity index p53-mutant

Haemanthamine vs. Haemanthidine: Divergent Cell Cycle Effects in p53-Negative Leukemic Cells

Haemanthamine and haemanthidine exhibit quantitatively distinct cell cycle effects in p53-negative Jurkat leukemic cells. At 10 µM treatment, haemanthamine induces a pronounced G2/M accumulation of 63.2% ± 3.9% of the cell population, whereas haemanthidine at identical concentration produces only 38.1% ± 2.1% G2/M accumulation—a 25.1 percentage-point difference [1]. Both alkaloids preferentially accumulate cells at G1 and G2 stages, with haemanthamine's stronger G2/M effect correlating with increased Chk1 Ser345 phosphorylation.

leukemia cell cycle apoptosis p53-independent checkpoint activation

Haemanthamine vs. Haemanthidine and Pancracine: Differential Anti-Dengue Virus Potency

Haemanthamine demonstrates the most potent anti-dengue virus (DENV) activity among tested Amaryllidaceae alkaloids, with an EC₅₀ of 337 nM—surpassing pancracine (357 nM) and haemanthidine (476 nM) [1]. The anti-DENV effect occurs at low to non-cytotoxic concentrations, with haemanthamine's CC₅₀ range from 6.25 µM to >100 µM, establishing a favorable selectivity window.

dengue virus antiviral DENV flavivirus

Haemanthamine vs. Lycorine: Broad-Spectrum Antiproliferative Activity Across 17 Human Cell Lines

In a screening of 22 Amaryllidaceae alkaloids against a panel of 17 human cell lines, haemanthamine, lycorine, and haemanthidine demonstrated the highest overall antiproliferative activity. After single-dose 10 µM treatment, haemanthamine reduced mean cell growth to 21% of untreated controls, equivalent to lycorine (21%) and superior to haemanthidine (27%) [1]. Dynamic real-time xCELLigence monitoring confirmed that haemanthamine suppresses proliferation within 10 hours of treatment at 10 µM.

broad-spectrum antiproliferative cancer panel xCELLigence

Haemanthamine vs. Haemanthidine: Differential Anti-HIV Activity Profile

Haemanthamine exhibits anti-HIV-1 activity (EC₅₀ = 25.3 µM) that is less potent than haemanthidine in this specific assay, while pancracine shows stronger activity (EC₅₀ = 18.5 µM) [1]. This contrasts with haemanthamine's superior anti-DENV potency (EC₅₀ = 337 nM), highlighting that haemanthamine's antiviral profile is virus-dependent and not interchangeable with other α-crinane alkaloids.

HIV-1 antiretroviral viral inhibition

Haemanthamine In Vivo Pharmacokinetics: Rapid Distribution and Short Half-Life in Rat Model

Haemanthamine exhibits a rapid pharmacokinetic profile in rats following a single 10 mg/kg intravenous bolus, with a distribution half-life of approximately 30 minutes and an elimination half-life of 70.4 minutes [1][2]. The compound demonstrates a high volume of distribution (13.7 L/kg), indicating extensive tissue penetration, with major clearance through renal elimination.

pharmacokinetics in vivo PK parameters preclinical

Optimal Research Applications for Haemanthamine Based on Quantitative Differentiation Evidence


Colorectal Adenocarcinoma Research Requiring High Selectivity Between Cancer and Normal Cells

Haemanthamine is the preferred compound for colorectal cancer studies where a high therapeutic index is critical. With a 19.7-fold normal/cancer IC₅₀ ratio in Caco-2 cells versus only 3.5-fold for haemanthidine, haemanthamine offers substantially greater selectivity [1]. Researchers should procure haemanthamine (purity ≥96%, storage at -20°C ) for in vitro studies on p53-mutated colorectal adenocarcinoma models (Caco-2 and HT-29) where differentiation from haemanthidine is essential.

Dengue Virus and Flavivirus Antiviral Screening Programs

Haemanthamine's EC₅₀ of 337 nM against DENV replication represents the highest potency among tested Amaryllidaceae alkaloids, exceeding both pancracine (357 nM) and haemanthidine (476 nM) [2]. This compound should be prioritized for antiviral screening panels targeting dengue virus and potentially related flaviviruses, particularly given its activity at low to non-cytotoxic concentrations. Note that haemanthamine's anti-HIV activity (EC₅₀ = 25.3 µM) is modest, so it is not recommended as a primary candidate for HIV research [2].

p53-Independent Leukemia Studies Focused on G2/M Cell Cycle Arrest

For research on p53-negative hematological malignancies requiring robust G2/M arrest, haemanthamine provides 1.66-fold greater G2/M accumulation (63.2% vs. 38.1%) compared to haemanthidine at equivalent 10 µM concentration [3]. This differential effect, mediated through Chk1 Ser345 phosphorylation, makes haemanthamine the compound of choice for studies investigating p53-independent checkpoint activation and mitotic catastrophe in Jurkat and related leukemic cell models.

Broad-Spectrum Anticancer Screening Across Multiple Indications

Haemanthamine is recommended for multi-indication oncology screening panels based on its demonstrated broad-spectrum antiproliferative activity across 17 human cell lines, matching the potency of lycorine (21% residual growth at 10 µM) [4]. However, procurement decisions should incorporate the compound's in vivo limitations: haemanthamine showed no statistically significant tumor size reduction or survival prolongation in Ehrlich tumor-bearing mice [4]. This compound is therefore best suited for in vitro discovery and mechanism-of-action studies rather than direct in vivo efficacy evaluation without formulation optimization or combination approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hemanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.